Cas no 1805482-45-4 (Ethyl 2-cyano-3-difluoromethoxy-6-formylbenzoate)

Ethyl 2-cyano-3-difluoromethoxy-6-formylbenzoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 2-cyano-3-difluoromethoxy-6-formylbenzoate
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- Inchi: 1S/C12H9F2NO4/c1-2-18-11(17)10-7(6-16)3-4-9(8(10)5-15)19-12(13)14/h3-4,6,12H,2H2,1H3
- InChI Key: VERCICVPMXSSOG-UHFFFAOYSA-N
- SMILES: FC(OC1C=CC(C=O)=C(C(=O)OCC)C=1C#N)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 19
- Rotatable Bond Count: 6
- Complexity: 379
- XLogP3: 2.2
- Topological Polar Surface Area: 76.4
Ethyl 2-cyano-3-difluoromethoxy-6-formylbenzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015018483-1g |
Ethyl 2-cyano-3-difluoromethoxy-6-formylbenzoate |
1805482-45-4 | 97% | 1g |
1,460.20 USD | 2021-06-18 |
Ethyl 2-cyano-3-difluoromethoxy-6-formylbenzoate Related Literature
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Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085
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Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712
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Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022
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Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583
Additional information on Ethyl 2-cyano-3-difluoromethoxy-6-formylbenzoate
Ethyl 2-cyano-3-difluoromethoxy-6-formylbenzoate (CAS No. 1805482-45-4): A Comprehensive Overview
Ethyl 2-cyano-3-difluoromethoxy-6-formylbenzoate (CAS No. 1805482-45-4) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, characterized by its unique structural and functional attributes, plays a pivotal role in the development of novel therapeutic agents and advanced chemical synthesis methodologies.
The molecular structure of Ethyl 2-cyano-3-difluoromethoxy-6-formylbenzoate consists of a benzoate core substituted with a cyano group at the 2-position, a difluoromethoxy group at the 3-position, and a formyl group at the 6-position. This arrangement imparts distinct reactivity and binding properties, making it a valuable intermediate in synthetic organic chemistry. The presence of both electron-withdrawing and electron-donating groups enhances its utility in various chemical transformations, including condensation reactions, nucleophilic additions, and cross-coupling processes.
In recent years, the compound has been extensively studied for its potential applications in medicinal chemistry. The cyano group not only serves as a versatile handle for further functionalization but also contributes to the overall bioactivity of the molecule. Researchers have explored its use in the synthesis of bioactive scaffolds, particularly those targeting neurological disorders and inflammatory conditions. The difluoromethoxy substituent, known for its metabolic stability and enhanced binding affinity, further enhances the pharmacological profile of derivatives derived from this compound.
One of the most compelling aspects of Ethyl 2-cyano-3-difluoromethoxy-6-formylbenzoate is its role in the development of innovative synthetic strategies. The formyl group at the 6-position allows for facile introduction of aldehyde functionalities, enabling the construction of complex heterocyclic structures through condensation reactions with various nitrogen-containing reagents. This property has been leveraged in the synthesis of Schiff bases and other nitrogen-rich heterocycles, which are known for their broad spectrum of biological activities.
Recent advancements in computational chemistry have also highlighted the significance of Ethyl 2-cyano-3-difluoromethoxy-6-formylbenzoate as a key intermediate in drug discovery pipelines. Molecular modeling studies have demonstrated that derivatives of this compound exhibit promising interactions with target enzymes and receptors. For instance, modifications at the cyano and difluoromethoxy positions have been shown to modulate binding affinities and selectivity profiles, paving the way for the development of next-generation therapeutics.
The compound's versatility extends beyond pharmaceutical applications. In materials science, derivatives of Ethyl 2-cyano-3-difluoromethoxy-6-formylbenzoate have been investigated for their potential use in organic electronics and optoelectronic devices. The presence of electron-deficient aromatic systems enhances charge transport properties, making these compounds suitable candidates for use in semiconductors and light-emitting diodes (LEDs).
The synthesis of Ethyl 2-cyano-3-difluoromethoxy-6-formylbenzoate itself is an intricate process that requires precise control over reaction conditions and reagent selection. Typically, it involves multi-step sequences starting from commercially available aromatic precursors. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated functionalizations are often employed to achieve high yields and purity levels.
In conclusion, Ethyl 2-cyano-3-difluoromethoxy-6-formylbenzoate (CAS No. 1805482-45-4) represents a cornerstone compound in modern chemical research. Its unique structural features and broad applicability make it an indispensable tool for chemists and pharmacologists alike. As research continues to uncover new methodologies and applications, this compound is poised to remain at the forefront of innovation in both academic and industrial settings.
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